
1-(2-Trifluorometilfenil)-1H-pirrol-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with maleimide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene are commonly used .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism by which 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
1-[2-(trifluoromethyl)phenyl]imidazole: Another compound with a trifluoromethyl group, known for its potent nitric oxide synthase inhibition.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups, used in various chemical reactions and applications.
Uniqueness: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione is unique due to its pyrrole-2,5-dione core, which imparts distinct chemical reactivity and biological activity. The combination of the trifluoromethyl group with the pyrrole-2,5-dione structure makes it particularly valuable in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBEIFRRVXFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351412 |
Source


|
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34520-59-7 |
Source


|
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

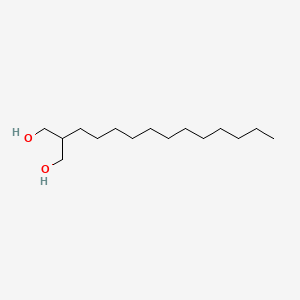
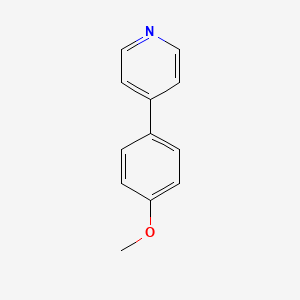


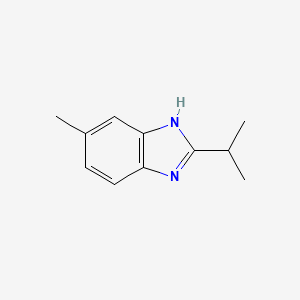
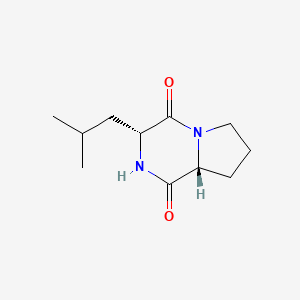
![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)


![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
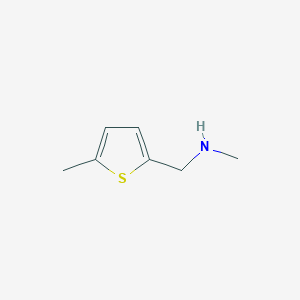
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
